2-オキソ-5,6,7,8-テトラヒドロ-1H-1,6-ナフチリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

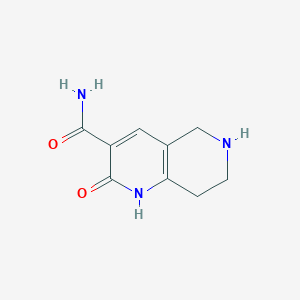

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C9H10N2O

- IUPAC Name : 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide

- CAS Number : 1190440-62-0

The structure of the compound includes a naphthyridine ring system which is recognized for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide exhibit significant anticancer properties. A study highlighted that small molecular weight bioactive compounds produced from microbial sources can act as anticancer agents. The structural features of naphthyridine derivatives contribute to their ability to inhibit cancer cell proliferation effectively .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have reported that related compounds possess broad-spectrum antimicrobial activity against various pathogens including bacteria and fungi. This suggests that 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives could be developed into new antimicrobial therapies .

Neuroprotective Effects

Emerging research indicates that naphthyridine derivatives may have neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases through mechanisms that involve inhibition of oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives involves various chemical reactions including cyclization and functional group modifications. Recent methodologies have focused on enhancing the yield and purity of these compounds while exploring their biological activities through structure-activity relationship studies .

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of several naphthyridine derivatives for anticancer activity against prostate cancer cell lines, it was found that specific modifications to the naphthyridine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

A comparative analysis demonstrated that derivatives of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to conventional antibiotics. This positions these compounds as promising candidates for further development in antimicrobial therapy .

作用機序

Target of Action

It is known that similar compounds, such as 1,6-naphthyridines, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

It is known that similar compounds, such as 1,6-naphthyridines, can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Action Environment

It is known that similar compounds, such as 1,6-naphthyridines, can be influenced by various environmental factors .

生化学分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Similar compounds have shown to inhibit or activate enzymes, change gene expression, and bind to biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step processes. One common method includes the use of starting materials such as 2-aminonicotinic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired compound . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times .

化学反応の分析

Types of Reactions: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

類似化合物との比較

1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities but different structural features.

1,8-Naphthyridine: Known for its use in medicinal chemistry and similar applications.

Uniqueness: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in both research and industrial settings .

生物活性

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide can be represented as follows:

- Molecular Formula : C₉H₁₀N₂O₂

- CAS Number : 60316-25-8

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various naphthyridine compounds can inhibit the proliferation of cancer cells through multiple mechanisms:

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Compounds have been reported to activate apoptotic pathways in cancerous cells.

- Inhibition of Tumor Growth : Animal studies demonstrate that naphthyridine derivatives can reduce tumor size in xenograft models.

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Aaptamine | HeLa | 10.47 | DNA intercalation and apoptosis |

| Canthinone | A549 | 15.03 | Inhibition of pro-inflammatory mediators |

| 2-Oxo-Naphthyridine | MCF-7 | 8.5 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

Naphthyridine derivatives have shown promise in reducing inflammation. For example, studies on related compounds indicate that they can lower the levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro and in vivo.

Neuroprotective Properties

Research indicates that certain naphthyridine derivatives may exert neuroprotective effects. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy of Naphthyridine Derivatives

A study published in Pharmaceutical Biology evaluated the anticancer activity of various naphthyridine derivatives against several human cancer cell lines. The results showed that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving rats with induced colitis, canthinone-type alkaloids demonstrated a reduction in inflammatory markers and oxidative stress levels in colon tissues. This suggests potential therapeutic applications for inflammatory diseases.

Research Findings

Recent literature highlights a growing body of evidence supporting the biological activity of naphthyridine derivatives:

- Antitumor Agents : A comprehensive review identified numerous naphthyridine compounds as effective antitumor agents with varying mechanisms.

- Neuroprotective Effects : Some studies suggest that these compounds may help mitigate neurodegenerative conditions by protecting neurons from damage.

- Broad Pharmacological Potential : The versatility of naphthyridine derivatives positions them as candidates for drug development across various therapeutic areas.

特性

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLJUBLUKUUATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。